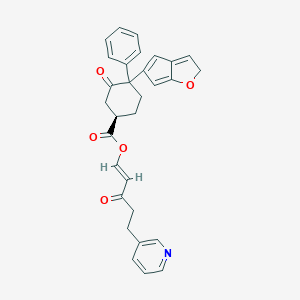

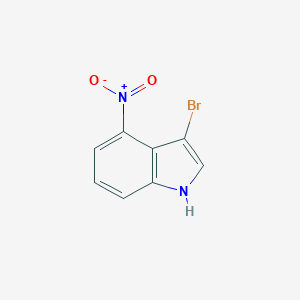

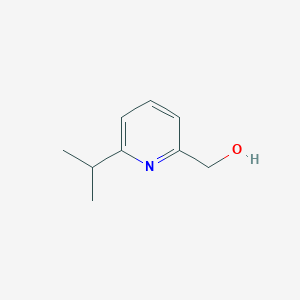

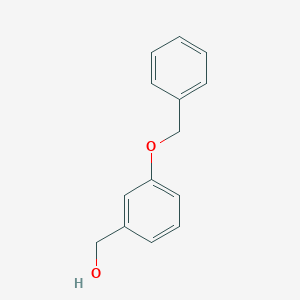

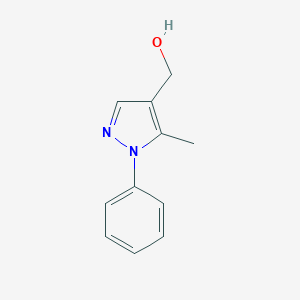

(6-Isopropylpyridin-2-yl)methanol

概要

説明

Molecular Structure Analysis

The molecular structure of “(6-Isopropylpyridin-2-yl)methanol” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .

科学的研究の応用

Synthesis and Characterization

Synthetic Precursors : Compounds similar to (6-Isopropylpyridin-2-yl)methanol have been used as precursors in synthesizing complex molecular structures. For example, (6-methylpyridin-2-yl)methanol was involved in the unexpected synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol through a condensation reaction, showcasing its utility in generating novel compounds with potential applications in material science and catalysis (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Crystal Structure Analysis : The molecular and crystalline structures of synthesized compounds reveal intricate details about their stability and reactivity. The characterization of these structures through techniques like X-ray diffraction and NMR spectroscopy provides insights into their potential applications in designing materials with specific properties (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Catalysis

- Catalytic Applications : Nickel complexes synthesized with ligands similar to (6-Isopropylpyridin-2-yl)methanol have shown promising activity in the oligomerization of ethylene, indicating potential applications in industrial catalysis (Kermagoret & Braunstein, 2008). This suggests that structurally related compounds could also be explored for their catalytic capabilities.

Material Science

- Molecular Building Blocks : The synthesis and structural analysis of compounds related to (6-Isopropylpyridin-2-yl)methanol contribute to our understanding of how such molecules can serve as building blocks for developing materials with novel properties. For instance, the study of molecular and crystalline structures provides valuable information for the design of materials with specific optical, electronic, or mechanical properties (Percino, Chapela, & Rodríguez-Barbarín, 2007).

将来の方向性

“(6-Isopropylpyridin-2-yl)methanol” is being researched for its potential applications, toxicology, and safety in scientific experiments, as well as future directions for its use. Methanol is seen as a promising feedstock due to its large reserves and relatively low cost when obtained from natural gas, coalbed methane, and shale gas . The transformation of methane to methanol has been extensively studied in the literature .

特性

IUPAC Name |

(6-propan-2-ylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJLWUHYWOHHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Isopropylpyridin-2-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

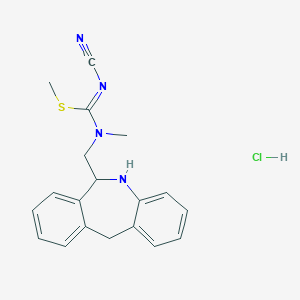

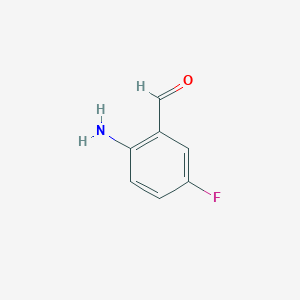

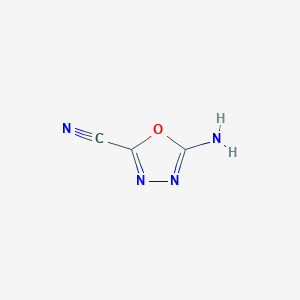

![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)